8-(Trifluoromethyl)quinolin-3-ol
CAS No.: 1261489-93-3
Cat. No.: VC3108800
Molecular Formula: C10H6F3NO
Molecular Weight: 213.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261489-93-3 |
|---|---|
| Molecular Formula | C10H6F3NO |
| Molecular Weight | 213.16 g/mol |
| IUPAC Name | 8-(trifluoromethyl)quinolin-3-ol |
| Standard InChI | InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-7(15)5-14-9(6)8/h1-5,15H |
| Standard InChI Key | QCSXDNLSKDXEOX-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)O |
| Canonical SMILES | C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)O |
Introduction
Chemical Structure and Properties
Molecular Identity
8-(Trifluoromethyl)quinolin-3-ol is a heterocyclic aromatic compound with a quinoline core structure. The compound is distinguished by two key functional groups: a trifluoromethyl (CF₃) group at position 8 and a hydroxyl (OH) group at position 3 of the quinoline ring system .
Physical and Chemical Characteristics
The compound possesses several distinctive physical and chemical properties that make it valuable for research applications. Table 1 summarizes the key physical and chemical parameters of 8-(Trifluoromethyl)quinolin-3-ol.
Table 1: Physical and Chemical Properties of 8-(Trifluoromethyl)quinolin-3-ol
| Property | Value |
|---|---|
| CAS Registry Number | 1261489-93-3 |
| Molecular Formula | C₁₀H₆F₃NO |
| Molecular Weight | 213.16 g/mol |
| SMILES Notation | C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)O |
| InChI | InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-7(15)5-14-9(6)8/h1-5,15H |
| InChIKey | QCSXDNLSKDXEOX-UHFFFAOYSA-N |
| Physical State | Solid at room temperature |
| Storage Conditions | Sealed in dry conditions at room temperature |
The presence of the trifluoromethyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability. This group increases the lipophilicity of the molecule, enhancing its ability to penetrate cell membranes, while also providing metabolic stability by resisting enzymatic degradation .
Structural Features
The quinoline scaffold of this compound consists of a benzene ring fused to a pyridine ring. The trifluoromethyl group at position 8 is located on the benzene portion of the quinoline structure, while the hydroxyl group at position A is on the pyridine portion. This specific substitution pattern contributes to its unique chemical behavior and biological interactions .
Synthesis Methods
General Synthetic Approaches
The synthesis of 8-(Trifluoromethyl)quinolin-3-ol typically involves sophisticated organic chemistry techniques. Metal-catalyzed cross-coupling reactions are commonly employed in the synthetic pathways, offering efficient routes to this fluorinated quinoline derivative.
Green Chemistry Considerations
Modern approaches to synthesizing this compound often incorporate green chemistry principles. These include:
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Using solvent-free reaction environments to reduce waste and environmental impact
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Employing recyclable catalysts to enhance sustainability
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Optimizing reaction conditions to improve yields and reduce energy consumption
These environmentally conscious methods align with current trends in sustainable chemistry, making the synthesis process more eco-friendly while maintaining or improving efficiency.
Biological Activities
Antimicrobial Properties
8-(Trifluoromethyl)quinolin-3-ol demonstrates significant antimicrobial activity, which is consistent with many quinoline derivatives. The compound's ability to interact with microbial targets makes it a potential candidate for developing new antimicrobial agents, particularly important in the context of increasing antimicrobial resistance.
Mechanism of Action
The biological activity of 8-(Trifluoromethyl)quinolin-3-ol likely involves:
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Binding to specific enzymes or receptors
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Influencing metabolic pathways critical in disease processes
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Potential interaction with DNA or other cellular components
The trifluoromethyl group significantly contributes to these interactions, as it often enhances binding affinity to target proteins and improves the pharmacokinetic profile of molecules containing this moiety.
Applications in Research and Industry
Medicinal Chemistry Applications
The primary application of 8-(Trifluoromethyl)quinolin-3-ol lies in medicinal chemistry research. Its structural features and biological activities make it valuable for:
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Development of antimicrobial agents
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Cancer drug research
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Structure-activity relationship studies
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science, though these are less extensively documented. The fluorinated quinoline core may contribute useful properties to materials such as:
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Fluorescent probes or sensors
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Components in specialized polymers
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Functionalized surfaces with specific recognition properties
Comparison with Related Compounds
Understanding the relationship between 8-(Trifluoromethyl)quinolin-3-ol and structurally similar compounds provides valuable context for its applications. Table 2 compares this compound with the related 8-(Trifluoromethyl)quinolin-3-amine.
Table 2: Comparison of 8-(Trifluoromethyl)quinolin-3-ol and 8-(Trifluoromethyl)quinolin-3-amine
| Property | 8-(Trifluoromethyl)quinolin-3-ol | 8-(Trifluoromethyl)quinolin-3-amine |
|---|---|---|
| CAS Number | 1261489-93-3 | 347146-22-9 |
| Molecular Formula | C₁₀H₆F₃NO | C₁₀H₇F₃N₂ |
| Molecular Weight | 213.16 g/mol | 212.17 g/mol |
| Functional Group at Position 3 | Hydroxyl (-OH) | Amino (-NH₂) |
| Key Difference | Contains O-H bond | Contains N-H bond |
| Hydrogen Bonding Capability | Hydrogen bond donor and acceptor | Stronger hydrogen bond donor properties |
These structural differences lead to distinct physicochemical properties and potentially different biological activities, despite the two compounds sharing the same basic quinoline scaffold and trifluoromethyl substituent.
| Safety Parameter | Classification/Statement |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled H335: May cause respiratory irritation |
| Precautionary Statements | Multiple statements including: P261: Avoid breathing dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing |
Research Context and Future Perspectives
Current Research Status
Research on 8-(Trifluoromethyl)quinolin-3-ol is still developing, with much of the current focus on:
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Understanding its structure-activity relationships
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Exploring its potential as a scaffold for drug development
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Investigating its specific mechanisms of action in biological systems
Related Research on Quinoline Derivatives
The broader context of quinoline derivative research provides valuable insights into the potential of 8-(Trifluoromethyl)quinolin-3-ol. For example, research on quinolineaminoethanols has demonstrated promising antimicrobial activity against various bacterial strains, suggesting similar potential for our compound of interest .
A study described in the search results details the synthesis and evaluation of quinoline derivatives with antimycobacterial activity, highlighting the importance of this class of compounds in the development of new antimicrobial agents .
Future Research Directions
Several promising avenues for future research on 8-(Trifluoromethyl)quinolin-3-ol include:
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Detailed structure-activity relationship studies to optimize biological activity
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Investigation of specific protein targets and binding modes
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Development of more efficient synthetic routes
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Exploration of novel applications beyond current known uses
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Combination studies with other bioactive compounds for potential synergistic effects
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